3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Description
The compound “3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a heterocyclic compound . The thiadiazine ring adopts a skew-boat conformation, while the triazole and furyl rings are essentially planar . It has been studied for its nonlinear optical properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves the reaction of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another method involves the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiadiazine ring that adopts a skew-boat conformation, while the triazole and furyl rings are essentially planar . The phenyl group is twisted out of the triazole-ring plane .Chemical Reactions Analysis
The compound has been used as a reactant in the synthesis of various derivatives . It has also been studied for its second-order nonlinear optical properties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 208.22 . It has been studied for its second-order nonlinear optical properties . The compound is also very thermostable .Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, triazoles and their derivatives are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .
Properties
IUPAC Name |
3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5OS/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCRXCYQYJIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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